molecular formula C22H40N2 B2713386 1-Phenylhexadecylhydrazine CAS No. 1396968-77-6

1-Phenylhexadecylhydrazine

Cat. No.: B2713386
CAS No.: 1396968-77-6
M. Wt: 332.576
InChI Key: ZUNHWNWCULNPRP-UHFFFAOYSA-N
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Description

1-Phenylhexadecylhydrazine is a hydrazine derivative characterized by a phenyl group and a hexadecyl (16-carbon) chain attached to the hydrazine backbone (NH₂-NH-). Its structure combines aromatic and long-chain aliphatic components, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name

1-phenylhexadecylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24-23)21-18-15-14-16-19-21/h14-16,18-19,22,24H,2-13,17,20,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNHWNWCULNPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C1=CC=CC=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenylhexadecylhydrazine typically involves the reaction of hexadecylamine with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Phenylhexadecylhydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amines. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced. Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Hydrolysis: The hydrazine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and phenylhydrazine.

Scientific Research Applications

1-Phenylhexadecylhydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Phenylhexadecylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 1-phenylhexadecylhydrazine and key analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol) CAS Number
1-Phenylhexadecylhydrazine C₂₂H₄₀N₂ Phenyl, hexadecyl Hydrazine ~324.56 Not specified
Phenylhydrazine C₆H₈N₂ Phenyl Hydrazine 108.15 100-63-0
4-(Hexadecylsulfonyl)phenylhydrazine C₂₂H₄₀N₂O₂S Phenyl, hexadecylsulfonyl Hydrazine, sulfonyl 396.64 1590-67-6
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ Phenethyl Hydrazine, hydrochloride 209.11 16904-30-6
1,2-Diphenylhydrazine C₁₂H₁₂N₂ Two phenyl groups Hydrazine 184.24 530-50-7
2-Phenylacetohydrazide C₈H₁₀N₂O Phenyl, acetyl Hydrazide, carbonyl 150.18 114-83-0

Key Observations :

  • Hexadecyl Chain Impact: The hexadecyl chain in 1-phenylhexadecylhydrazine significantly increases its molecular weight (~324.56 g/mol) compared to simpler analogs like phenylhydrazine (108.15 g/mol).
  • Functional Group Diversity : Unlike sulfonyl- or carbonyl-containing analogs (e.g., 4-(hexadecylsulfonyl)phenylhydrazine or 2-phenylacetohydrazide), 1-phenylhexadecylhydrazine lacks polar groups, prioritizing hydrophobicity .

Physicochemical and Toxicological Properties

  • Solubility : The hexadecyl chain in 1-phenylhexadecylhydrazine reduces water solubility compared to phenylhydrazine (soluble in polar solvents) or ionic derivatives like (2-phenylethyl)hydrazine dihydrochloride .
  • Toxicity: 1,2-Diphenylhydrazine: Classified as hazardous, with studies showing systemic toxicity in animal models . Phenylhydrazine: Known for hemolytic effects and hepatotoxicity; requires stringent safety protocols (e.g., JIS T 8116 gloves, protective eyewear) .

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